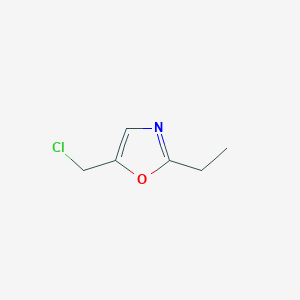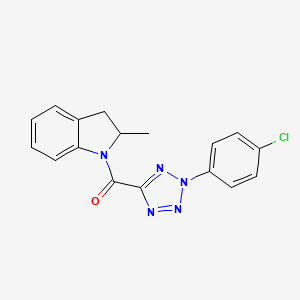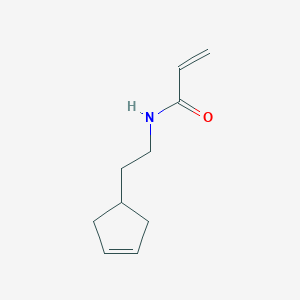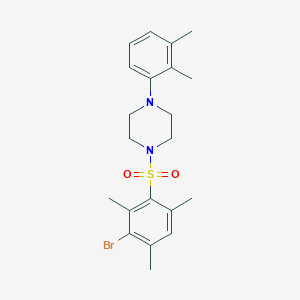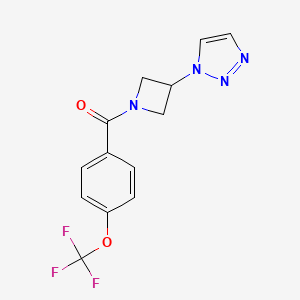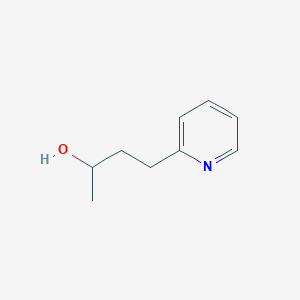
4-(2-Pyridinyl)-2-butanol
概要
説明
Pyridinyl compounds are a class of organic compounds that contain a pyridine ring, a six-membered aromatic ring with one nitrogen atom . They are structurally diverse and are found in many natural products and bioactive pharmaceuticals .
Synthesis Analysis
The synthesis of pyridinyl compounds can involve various methods, including palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another method involves iridium or rhodium-catalyzed C-H or C-F borylation .Molecular Structure Analysis
The molecular structure of pyridinyl compounds can be determined using techniques such as 1D and 2D NMR investigations, as well as computational studies, including static quantum-mechanics calculations, density function theory formalism, and classical molecular dynamics .Chemical Reactions Analysis
Pyridinyl compounds can undergo various chemical reactions. For example, a protonated 2-pyridinyl moiety can undergo thermal removal by the “chemical switch” approach . The protonation mainly occurs on the N1 atom, which decreases the aromaticity of the pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridinyl compounds depend on their specific structure. For example, the molecular formula of 2-Pyridinyl is C5H4N, with an average mass of 78.092 Da and a monoisotopic mass of 78.034370 Da .科学的研究の応用
1. Pyrolysis and Combustion Studies
Studies on the pyrolysis of 2-butanol have revealed insights into the chemistry of similar compounds like 4-(2-Pyridinyl)-2-butanol. Research has shown that the pyrolysis species are highly sensitive to unimolecular reaction rates of 2-butanol, suggesting similar sensitivity in related compounds (Cai et al., 2013). These studies contribute to understanding the combustion and pyrolysis mechanisms of similar alcohol-based compounds.
2. Synthesis of Related Compounds
Research has been conducted on synthesizing related compounds like 3-Methyl-1-(4-pyridinyl)-2-butanone, indicating the potential for synthesis pathways involving 4-(2-Pyridinyl)-2-butanol. These methods suggest the versatility of pyridinyl-based compounds in chemical synthesis (Léon et al., 1988).
3. Supramolecular Chemistry
The behavior of 2-Pyridinyl-4-pyridinylmethanone in metal(II) complexes provides insights into the potential applications of 4-(2-Pyridinyl)-2-butanol in developing supramolecular structures. These structures are assembled through weak interactions like hydrogen bonding and π–π stacking (Chen & Mak, 2006).
4. Photophysical Properties
A study of red-emitting [Ru(bpy)2(N-N)]2+ photosensitizers, where bpy is 2,2'-bipyridine, provides an understanding of the photophysical properties of pyridine derivatives. Such research could be applicable to the photophysical analysis of 4-(2-Pyridinyl)-2-butanol (Pal et al., 2014).
5. Catalysis in Chemical Reactions
The use of aminopyridines as catalysts in the acylation of tertiary alcohols offers insights into the potential catalytic roles of pyridinyl alcohols like 4-(2-Pyridinyl)-2-butanol in similar reactions (Hassner et al., 1978).
6. Biochemical Production and Applications
Research into fermentative butanol production by clostridia explores the biochemical processes involving butanol. This provides a background for the potential biotechnological applications of 4-(2-Pyridinyl)-2-butanol in similar biochemical pathways (Lee et al., 2008).
7. Environmental Applications
The degradation mechanism of pyridine in drinking water studied using a dielectric barrier discharge system sheds light on the potential environmental applications of 4-(2-Pyridinyl)-2-butanol in water treatment and purification processes (Li et al., 2017).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-pyridin-2-ylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8(11)5-6-9-4-2-3-7-10-9/h2-4,7-8,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOAFUITGQKRNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Pyridinyl)-2-butanol | |
Synthesis routes and methods
Procedure details










Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate](/img/structure/B2384346.png)
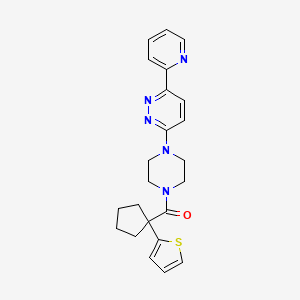
![(E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide](/img/structure/B2384348.png)
![2-chloro-6-fluoro-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2384349.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide](/img/structure/B2384352.png)
![N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2384353.png)
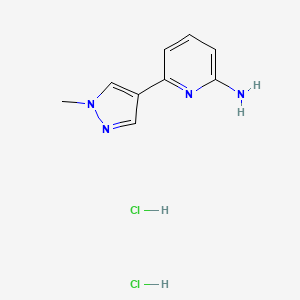
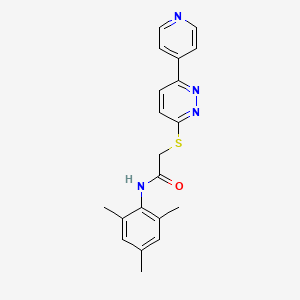
![1-(2-Chlorophenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2384358.png)
